5-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
The compound “5-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” belongs to a class of organic compounds known as boronic esters . These compounds are characterized by a boron atom bonded to two oxygen atoms and one carbon atom. They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography . This technique allows for the precise determination of atomic positions within a molecule, providing insights into the compound’s geometric structure.Chemical Reactions Analysis
Boronic esters, such as “this compound”, are often used as reagents in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its precise molecular structure. Similar compounds have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Scientific Research Applications
Structural Characterization and Chemical Reactivity
Structural Differences and Chemical Reactivity
A study comparing the structural differences between two pyridin-2-ylboron derivatives highlighted the orientation of the dioxaborolane ring and the bond angles of the BO2 group. These structural variations influence the chemical reactivity of the compounds, offering a new bifunctional building block for combinatorial chemistry, despite the relatively lower stability of one over the other. The differences in chemical reactivity correspond to the distributions in the HOMO and LUMO, showcasing their potential for precise chemical synthesis and applications in materials science (Sopková-de Oliveira Santos et al., 2003).
Advanced Materials and Luminescence
Enhanced Brightness and Emission-Tuned Nanoparticles
A research highlighted the synthesis of polymers initiated by bromo4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium and their application in creating stable nanoparticles with bright fluorescence emission. These particles exhibited quantum yields as high as 84%, with the potential for tuning to longer wavelengths, indicating their suitability for advanced optical materials and devices (Fischer et al., 2013).
Molecular Structure and DFT Studies
Crystal Structure and Conformational Analysis
The synthesis of boric acid ester intermediates with benzene rings was detailed, providing insights into the molecular structures through X-ray diffraction and DFT calculations. This research underscores the compound's role in the development of new materials with specific physicochemical properties, enabling applications in various fields such as materials science and engineering (Huang et al., 2021).
Synthesis Techniques
Efficient Synthesis and Applications
Another study focused on the palladium-catalyzed one-pot Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. This efficient synthesis method, combined with quantum mechanical investigations, highlighted the compound's potential as chiral dopants for liquid crystals and its biological activities, offering insights into its versatile applications in synthetic chemistry and materials science (Ahmad et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of cholinergic drugs, which target the cholinergic system to treat gastrointestinal diseases .
Mode of Action
It’s known that similar compounds participate in borylation reactions . In these reactions, the compound can interact with a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the synthesis of cholinergic drugs . These drugs can affect the cholinergic system, which plays a crucial role in muscle movement, learning, and memory.
Result of Action
It’s known that similar compounds are used as intermediates in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases .
Action Environment
It’s known that similar compounds can participate in reactions in the presence of a palladium catalyst .
properties
IUPAC Name |
5-bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-10(6-9(14)7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJIZPJTDMKKCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682364 |
Source
|
Record name | 5-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256360-43-6 |
Source
|
Record name | Pyridine, 5-bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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